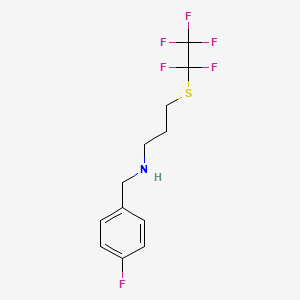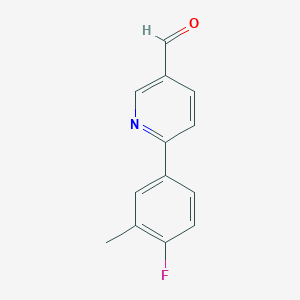
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process. The Fmoc group is particularly useful because it can be removed under mildly basic conditions, which helps to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected compounds often involves automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the rapid and efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling: The protected amino acid can be coupled with other amino acids to form peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to yield the free amino group, which can then participate in further coupling reactions .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by allowing the synthesis of specific peptide sequences.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action for 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can then be selectively removed under basic conditions to allow for further coupling reactions. This selective protection and deprotection process is crucial for the efficient synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
1-Allyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in similar applications for peptide synthesis.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine: A derivative of threonine used in peptide synthesis.
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is unique due to its specific structure, which includes a cyclohexane ring and a benzyl ester group. This structure provides unique properties that can be advantageous in certain peptide synthesis applications, such as increased stability and specific reactivity .
Properties
Molecular Formula |
C29H29NO5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
benzyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H29NO5/c31-21-14-16-29(17-15-21,27(32)34-18-20-8-2-1-3-9-20)30-28(33)35-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26,31H,14-19H2,(H,30,33) |
InChI Key |
CJCMVGULKDSFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


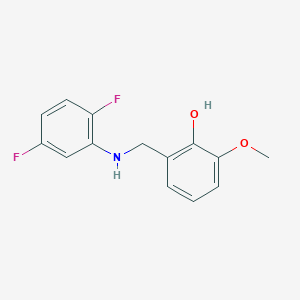
![N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)
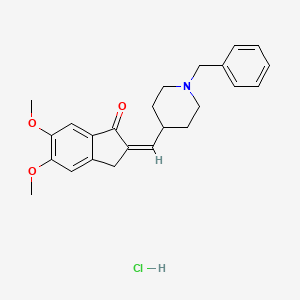
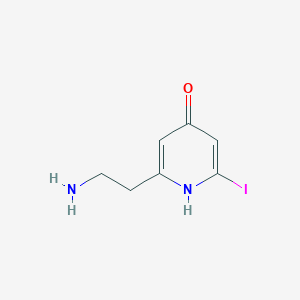
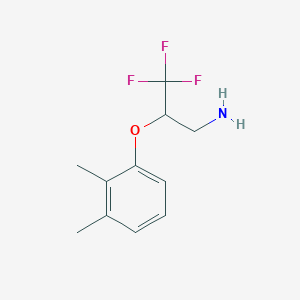
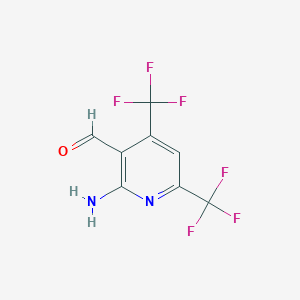
![2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B14860306.png)

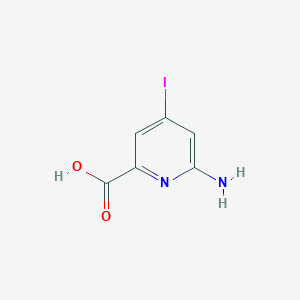
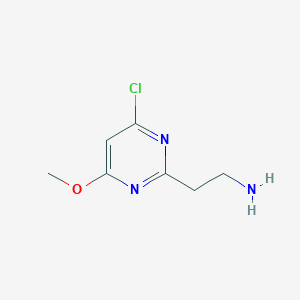
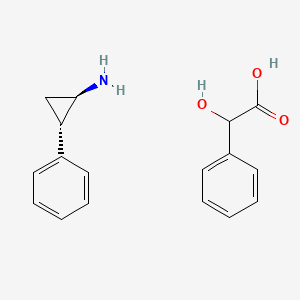
![4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14860330.png)
